2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group at the 2-position of the benzene ring, which is further substituted with a 4-bromobenzyl moiety. This compound combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing effects of the bromine atom and the lipophilic thioether linkage.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEYFCUZWSWOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted benzoic acids
Scientific Research Applications
Key Reactions
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The bromophenyl group can be reduced to phenyl using reducing agents such as palladium on carbon (Pd/C).
- Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.
Chemistry
In organic synthesis, 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid serves as a building block and reagent for various chemical reactions. Its unique structure allows for diverse synthetic pathways that are essential in developing new compounds.
Biology
The compound is employed in studying ion channels and protein interactions. Its ability to modulate these interactions makes it a valuable tool in pharmacological research.
Medicine
Research indicates that this compound may have therapeutic effects, particularly in modulating ion channels and receptors relevant to various diseases.
Industry
In industrial applications, it is utilized for producing high-purity proteins and antibodies, highlighting its relevance in biotechnological processes .
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, certain analogs showed IC50 values ranging from 2.43 to 7.84 μM, indicating significant growth inhibition through apoptosis induction.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against Gram-positive bacteria, indicating that this compound may also possess similar antimicrobial properties.
Case Study 1: Antitumor Activity
A study focusing on structurally related compounds revealed significant cytotoxic effects against MDA-MB-231 cells. The mechanism involved apoptosis induction through caspase activation, emphasizing the potential of these compounds as anticancer agents.
Case Study 2: Occupational Sensitization
Investigations into related compounds indicated that exposure could lead to respiratory sensitization in occupational settings. A study conducted in a chemical factory reported an 8% sensitization rate among workers exposed to similar benzoic acid derivatives, underscoring the need for safety measures when handling these substances.
| Activity Type | Description | References |
|---|---|---|
| Antitumor Activity | Cytotoxic effects on MDA-MB-231 and HepG2 cells | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Occupational Sensitization | Respiratory sensitization in workers |
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid involves its interaction with molecular targets such as ion channels and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This binding can inhibit ion channel activity, which is crucial in pharmacological studies and the development of therapeutic agents .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Compounds
Key Observations:
- Linkage Differences : The -S- linkage in the target compound confers greater lipophilicity than the -O- ether analog (), which may influence solubility and metabolic stability .
- Melting Points : Thiocyanato derivatives (e.g., 5b, 5c) exhibit higher melting points (210–219°C) due to increased molecular rigidity and intermolecular interactions .
Spectral and Structural Analysis
Table 2: Spectral Data Comparison
Key Observations:
- The carboxylic acid group in all analogs shows characteristic IR stretches for O-H (2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).
- ¹H-NMR : The -SCH₂- protons resonate at δ 3.5–4.0, while aromatic protons vary based on substituent electronegativity (e.g., fluorine causes deshielding) .
Biological Activity
2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a bromophenyl group and a sulfanyl functional group, which contribute to its reactivity and interaction with biological targets. Its structure can be represented as follows:
The primary mechanism of action for this compound involves its interaction with ion channels and receptors. The compound has been shown to modulate the activity of these molecular targets, influencing various cellular pathways. Specifically, it can inhibit ion channel activity, which is crucial for pharmacological studies and the development of therapeutic agents.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against Gram-positive bacteria, indicating that this compound may also possess similar properties .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various compounds structurally related to this compound. The results indicated that certain derivatives exhibited significant growth inhibition in MDA-MB-231 cells, with IC50 values ranging from 2.43 to 7.84 μM. The mechanism involved apoptosis induction through caspase activation, highlighting the potential of these compounds as anticancer agents .
Case Study 2: Occupational Sensitization
Investigations into related compounds revealed that exposure to certain benzoic acid derivatives could lead to respiratory sensitization in occupational settings. In a chemical factory study, a sensitization rate of 8% was observed among workers exposed to similar compounds, emphasizing the need for safety measures when handling these substances .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves nucleophilic substitution or thiol-esterification reactions. A common route starts with 4-bromobenzyl mercaptan reacting with 2-chlorobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization strategies include:
- Catalyst use : FeCl₃ or other Lewis acids can enhance reaction efficiency (as seen in chlorination reactions of similar compounds ).
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions like oxidation of the thiol group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-bromophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the sulfanyl linkage (δ 4.3 ppm for –SCH₂–) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ≈ 337 for C₁₄H₁₁BrO₂S⁺) and isotopic pattern due to bromine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., C: 49.58%, H: 3.27%, S: 9.35%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer: Contradictions often arise from variability in:
- Purity : Impurities (e.g., residual solvents or byproducts) can skew bioactivity results. Standardize purification protocols and validate purity via HPLC .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (e.g., carbonic anhydrase II vs. IX) impact activity. Use orthogonal assays (e.g., fluorescence quenching and enzyme inhibition) for cross-validation .
- Solubility : Poor aqueous solubility may lead to false negatives. Optimize solubility using co-solvents (e.g., DMSO ≤1%) or nanoformulation .
Q. What strategies are effective in studying the compound’s interaction with enzymes like carbonic anhydrase, given its structural similarity to known inhibitors?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to the enzyme’s active site, focusing on interactions between the sulfanyl group and zinc ions (critical for carbonic anhydrase inhibition) .
- Site-directed mutagenesis : Modify key residues (e.g., Thr199 or Glu106 in carbonic anhydrase) to assess binding affinity changes via surface plasmon resonance (SPR) .
- Kinetic studies : Measure inhibition constants (Kᵢ) under varied pH (5.0–8.0) to evaluate pH-dependent activity .
Q. How does the introduction of the 4-bromophenyl group affect the compound’s electronic properties and reactivity compared to other substituents (e.g., fluoro or chloro)?
Answer:
- Electron-withdrawing effect : The bromine atom increases electrophilicity at the sulfur atom, enhancing nucleophilic substitution reactivity compared to fluoro analogs (e.g., 2-[(4-fluorophenyl)methyl]benzoic acid) .
- Steric effects : The bulky bromophenyl group may hinder π-π stacking in crystal structures, as observed in X-ray diffraction studies of similar compounds .
- Spectroscopic signatures : Bromine’s heavy atom effect quenches fluorescence, useful in designing fluorescence-based probes .
Q. What experimental design considerations are critical for stability studies of this compound under varying storage and operational conditions?
Answer:
- Temperature : Store at 0–6°C to prevent thiol oxidation (evidenced in sulfone derivatives ).
- Light exposure : Protect from UV light to avoid photodegradation (assess via accelerated stability testing under ICH guidelines).
- pH stability : Conduct kinetic studies in buffers (pH 2–10) to identify degradation pathways (e.g., hydrolysis at high pH) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
